Methyl 5-((3,5-dimethylisoxazol-4-yl)methyl)furan-2-carboxylate
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Overview
Description
Methyl 5-((3,5-dimethylisoxazol-4-yl)methyl)furan-2-carboxylate: is an organic compound that belongs to the class of heterocyclic compounds It features a furan ring and an isoxazole ring, both of which are known for their significant biological activities
Mechanism of Action
Target of Action
The compound, Methyl 5-((3,5-dimethylisoxazol-4-yl)methyl)furan-2-carboxylate, is a derivative of isoxazole, a five-membered heterocyclic moiety .
Mode of Action
Isoxazole derivatives are known to bind to biological targets based on their chemical diversity
Biochemical Pathways
Isoxazole derivatives are known to have significant biological interests .
Result of Action
Isoxazole derivatives are known to have significant biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-((3,5-dimethylisoxazol-4-yl)methyl)furan-2-carboxylate typically involves the reaction of 2-furancarboxylic acid with 3,5-dimethylisoxazole. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process . The reaction is usually carried out in an anhydrous solvent like dichloromethane under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-((3,5-dimethylisoxazol-4-yl)methyl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The isoxazole ring can undergo nucleophilic substitution reactions, particularly at the 4-position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: 5-((3,5-dimethylisoxazol-4-yl)methyl)furan-2-methanol.
Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 5-((3,5-dimethylisoxazol-4-yl)methyl)furan-2-carboxylate is used as a building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anti-inflammatory agent .
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs for treating infections and inflammatory diseases .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals .
Comparison with Similar Compounds
3,5-Dimethylisoxazole: Shares the isoxazole ring structure but lacks the furan moiety.
Furan-2-carboxylic acid: Contains the furan ring but lacks the isoxazole moiety.
Methyl 5-(2-furyl)isoxazole-3-carboxylate: Similar structure but with different substitution patterns on the isoxazole ring.
Uniqueness: Methyl 5-((3,5-dimethylisoxazol-4-yl)methyl)furan-2-carboxylate is unique due to the presence of both the furan and isoxazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile building block in synthetic chemistry and its bioactivity in medicinal chemistry .
Properties
IUPAC Name |
methyl 5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-7-10(8(2)17-13-7)6-9-4-5-11(16-9)12(14)15-3/h4-5H,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHYGPFJHUREFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC2=CC=C(O2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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